Enzymatic Potency as the Prototype Benchmark
MF-152 was established as the lead compound in the thiazole amide SCD1 inhibitor series, exhibiting a rat microsomal SCD1 IC50 of 106 nM. Optimization of MF-152 yielded compound 3j, which achieved a human HepG2 IC50 of 1 nM—representing an over 100-fold improvement in cellular potency [1]. This quantitative progression defines MF-152 as the essential reference point against which all subsequent thiazole amide analogs are benchmarked in medicinal chemistry optimization campaigns [2].
| Evidence Dimension | SCD1 inhibitory potency (human HepG2 whole-cell assay) |
|---|---|
| Target Compound Data | MF-152 HepG2 IC50 = 253–254 nM |
| Comparator Or Baseline | Compound 3j HepG2 IC50 = 1 nM |
| Quantified Difference | ≥100-fold lower potency for MF-152 relative to compound 3j |
| Conditions | Human HepG2 whole-cell assay measuring [14C]stearic acid to [14C]oleic acid conversion; rat liver microsomal assay with [3H]stearoyl-CoA substrate |
Why This Matters
MF-152 serves as the validated, well-characterized prototype necessary for establishing SAR baselines in SCD1 inhibitor discovery programs, making it indispensable for medicinal chemistry campaigns that require a reference compound with extensively documented potency, selectivity, and pharmacokinetic data.
- [1] Ramtohul YK, Black C, Chan CC, Crane S, Guay J, Guiral S, Huang Z, Oballa R, Xu LJ, Zhang L, Li CS. SAR and optimization of thiazole analogs as potent stearoyl-CoA desaturase inhibitors. Bioorg Med Chem Lett. 2010 Mar 1;20(5):1593-7. PMID: 20137931. View Source
- [2] BindingDB BDBM50301057. MF-152: human HepG2 IC50 = 254 nM; rat microsomal IC50 = 106 nM. View Source
